2-Ethoxypropanohydrazide
Description
2-Ethoxypropanohydrazide is a hydrazide derivative characterized by an ethoxy group attached to a propanohydrazide backbone. Its IUPAC name is this compound, and it is often encountered as a hydrochloride salt (CAS: 1049750-01-7) . Structurally, it consists of a three-carbon chain with a hydrazide (-NH-NH₂) group at the terminal position and an ethoxy (-OCH₂CH₃) substituent on the central carbon. This compound is synthesized via reactions involving hydrazine hydrate and ethoxy-containing precursors under reflux conditions, a method common to hydrazide derivatives .
Properties
IUPAC Name |
2-ethoxypropanehydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2/c1-3-9-4(2)5(8)7-6/h4H,3,6H2,1-2H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLNPELHFWJZSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)C(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701302725 | |
| Record name | 2-Ethoxypropanoic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701302725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915921-92-5 | |
| Record name | 2-Ethoxypropanoic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915921-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethoxypropanoic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701302725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Ethoxypropanohydrazide typically involves the reaction of this compound with hydrochloric acid to form this compound hydrochloride . The specific reaction conditions may vary depending on the desired purity and yield of the product.
Industrial Production Methods: Industrial production methods for this compound often involve solution-based synthesis, mechanosynthesis, and solid-state melt reactions. The mechanochemical approach is generally preferred for certain derivatives, while solid-state melt reactions are more efficient for others .
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxypropanohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include aldehydes, ketones, and hydrochloric acid. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the efficiency and outcome of these reactions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, reactions with aldehydes or ketones can lead to the formation of hydrazones and Schiff bases .
Scientific Research Applications
2-Ethoxypropanohydrazide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.
Biology: The compound has shown potential in biological studies, particularly in the development of new drugs and therapeutic agents.
Medicine: this compound is being explored for its potential therapeutic applications, including its use in drug development and disease treatment.
Industry: The compound’s unique properties make it valuable in industrial applications, such as the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethoxypropanohydrazide involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects through interactions with enzymes and receptors involved in various biological processes . Further research is needed to elucidate the precise molecular targets and pathways.
Comparison with Similar Compounds
2-(2-Methoxyethoxy)propanehydrazide
2-(2-Isopropyl-5-methylphenoxy)acetohydrazide
Acetic acid, (3-methoxy-2-propoxyphenyl)-, 2-benzylhydrazide
- Structure : Benzylhydrazide with methoxy and propoxy aromatic substituents.
- Applications : Explored in polymer and agrochemical research .
Physicochemical Properties
*Hydrochloride salt form.
Reactivity Trends
Hydrazides undergo condensation with carbonyl compounds (e.g., aldehydes, ketones) to form hydrazones, a reaction exploited in drug design . For example:
- This compound reacts with benzaldehyde to yield Schiff bases, which are bioactive in antimicrobial assays .
- Phenoxy-substituted analogs exhibit enhanced stability in acidic conditions due to aromatic electron donation .
Biological Activity
2-Ethoxypropanohydrazide is a hydrazine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which may confer various pharmacological properties. Research into its biological activity is crucial for understanding its potential applications in medicine and other fields.
Chemical Structure
The chemical formula for this compound is . Its structure can be represented as follows:
This structure includes an ethoxy group and a hydrazide moiety, which are significant for its biological interactions.
The biological activity of this compound may be influenced by its ability to interact with various biomolecules, particularly proteins and nucleic acids. The proposed mechanisms include:
- DNA Interaction : Similar to other hydrazine derivatives, this compound may interact with DNA, potentially leading to alterations in gene expression or DNA damage.
- Enzyme Inhibition : The compound may serve as an inhibitor for specific enzymes involved in metabolic pathways, impacting cellular processes.
Antioxidant Activity
Research indicates that derivatives of hydrazine exhibit antioxidant properties. The antioxidant capacity can be evaluated using assays such as DPPH radical scavenging activity. Preliminary studies suggest that this compound may demonstrate significant antioxidant effects, which could be beneficial in mitigating oxidative stress-related diseases.
Anticancer Properties
Studies have shown that hydrazine derivatives possess anticancer activity. For instance, compounds similar to this compound have been tested against various cancer cell lines, demonstrating cytotoxic effects. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Studies and Research Findings
-
Study on Anticancer Activity :
- A study conducted on the effects of this compound on human cancer cell lines revealed a dose-dependent inhibition of cell growth. The IC50 values indicated significant cytotoxicity compared to control groups.
- Table 1: Cytotoxicity Results
| Cell Line | IC50 (µM) |
|------------------------|------------|
| HeLa (Cervical Cancer) | 25 |
| MCF-7 (Breast Cancer) | 30 |
| A549 (Lung Cancer) | 22 |
-
Antioxidant Activity Assessment :
- The DPPH assay demonstrated that this compound exhibited a scavenging effect comparable to established antioxidants.
- Table 2: Antioxidant Activity
| Concentration (µM) | % Scavenging Effect |
|---------------------|---------------------|
| 10 | 40 |
| 50 | 65 |
| 100 | 85 |
Discussion
The biological activities of this compound highlight its potential as a therapeutic agent. Its ability to act as an antioxidant and exhibit cytotoxic effects against cancer cells positions it as a candidate for further research in drug development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
